1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one
Description
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one is a synthetic organic compound featuring a but-3-yn-2-one core (a conjugated enyne-ketonе system) substituted with a 6-pentyloxan-2-ylidene group. This structure combines the reactivity of the α,β-acetylenic ketone moiety with the steric and electronic effects of the oxane (tetrahydropyran) ring modified by a pentyl chain.
Key structural attributes:
- But-3-yn-2-one backbone: A highly reactive system due to the electron-withdrawing ketone and alkyne groups, enabling participation in cycloadditions, nucleophilic attacks, and coordination chemistry.
Properties
CAS No. |
143689-90-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(6-pentyloxan-2-ylidene)but-3-yn-2-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-8-13-9-7-10-14(16-13)11-12(15)4-2/h2,11,13H,3,5-10H2,1H3 |
InChI Key |
SODAWQYBFIAKRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCC(=CC(=O)C#C)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-pentyloxan-2-one with but-3-yn-2-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved .
Comparison with Similar Compounds
Key Findings:
Synthetic Flexibility :
- The but-3-yn-2-one core is amenable to diverse functionalization. For example, ZnCl₂-catalyzed coupling (as in ) or Cu-mediated cycloadditions () are common. The target compound’s synthesis likely involves oxane-ring formation prior to alkyne-ketone assembly.
- Silyl- and halogen-substituted analogs () highlight the utility of protecting groups and reactive handles for further derivatization.
Physical Properties :
- Substituents significantly influence melting points and solubility. The methoxyphenyl derivative () is a solid (mp 54–55°C), while silyl- or bromo-substituted analogs () are liquids, suggesting the target compound may exhibit intermediate properties due to its bulky oxane-pentyl group.
Reactivity Trends :
- Electron-withdrawing groups (e.g., ketones, halogens) enhance electrophilicity at the α-position, facilitating nucleophilic attacks. The oxane ring in the target compound may sterically hinder reactions but could stabilize transition states via hydrogen bonding.
- Pyridyl and silyl groups () modify electronic environments, which could be extrapolated to the target compound’s behavior in catalytic systems.
Applications: But-3-yn-2-one derivatives serve as intermediates in heterocycle synthesis (e.g., iminoquinolines ) and asymmetric catalysis ().
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